Cas no 303769-10-0 (2-{[(3-fluoro-4-methylphenyl)imino]methyl}phenol)
![2-{[(3-fluoro-4-methylphenyl)imino]methyl}phenol structure](https://www.kuujia.com/scimg/cas/303769-10-0x500.png)
2-{[(3-fluoro-4-methylphenyl)imino]methyl}phenol Chemical and Physical Properties
Names and Identifiers
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- 2-{[(3-fluoro-4-methylphenyl)imino]methyl}phenol
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- MDL: MFCD00977772
- Inchi: 1S/C14H12FNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3/b16-9+
- InChI Key: RPASICUGIQKHLY-CXUHLZMHSA-N
- SMILES: N(/C1C=CC(=C(F)C=1)C)=C\C1=CC=CC=C1O
2-{[(3-fluoro-4-methylphenyl)imino]methyl}phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-10355-1G |
2-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol |
303769-10-0 | >95% | 1g |
£385.00 | 2023-04-02 | |
Key Organics Ltd | BS-10355-100MG |
2-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol |
303769-10-0 | >95% | 100MG |
£172.18 | 2023-04-02 | |
Key Organics Ltd | BS-10355-0.5G |
2-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol |
303769-10-0 | >95% | 0.5 g |
£234.00 | 2023-04-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403906-1g |
(E)-2-(((3-fluoro-4-methylphenyl)imino)methyl)phenol |
303769-10-0 | 98% | 1g |
¥4972.00 | 2024-08-02 | |
Key Organics Ltd | BS-10355-10G |
2-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol |
303769-10-0 | >95% | 10g |
£1,154.00 | 2023-04-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403906-100mg |
(E)-2-(((3-fluoro-4-methylphenyl)imino)methyl)phenol |
303769-10-0 | 98% | 100mg |
¥1990.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403906-10g |
(E)-2-(((3-fluoro-4-methylphenyl)imino)methyl)phenol |
303769-10-0 | 98% | 10g |
¥17395.00 | 2024-08-02 | |
Key Organics Ltd | BS-10355-5G |
2-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol |
303769-10-0 | >95% | 5g |
£818.00 | 2023-04-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403906-5g |
(E)-2-(((3-fluoro-4-methylphenyl)imino)methyl)phenol |
303769-10-0 | 98% | 5g |
¥12318.00 | 2024-08-02 |
2-{[(3-fluoro-4-methylphenyl)imino]methyl}phenol Related Literature
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
Additional information on 2-{[(3-fluoro-4-methylphenyl)imino]methyl}phenol
Professional Introduction to Compound with CAS No. 303769-10-0 and Product Name: 2-{[(3-fluoro-4-methylphenyl)imino]methyl}phenol
The compound in question, identified by the CAS number 303769-10-0, is a sophisticated organic molecule with the product name 2-{[(3-fluoro-4-methylphenyl)imino]methyl}phenol. This compound belongs to a class of heterocyclic aromatic derivatives that have garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. Its molecular structure, characterized by a phenolic group linked to an imino-substituted benzene ring, positions it as a potential candidate for further exploration in drug discovery and therapeutic applications.
Recent advancements in chemical biology have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their enhanced metabolic stability and improved bioavailability. The presence of a 3-fluoro-4-methylphenyl substituent in this compound is particularly noteworthy, as fluorine atoms are known to modulate the pharmacokinetic properties of molecules, making them more suitable for clinical use. This feature has been extensively studied in the development of antiviral, anticancer, and anti-inflammatory agents.
The imino moiety in the molecular structure of this compound introduces a polarized double bond that can participate in hydrogen bonding interactions, which is a critical factor in drug-receptor binding affinity. Such interactions are fundamental to the efficacy of many therapeutic agents. The phenolic group, on the other hand, provides a hydrophilic surface that can enhance solubility and interaction with biological targets. These structural features collectively contribute to the compound's potential as a pharmacophore.
In the realm of drug discovery, the synthesis and characterization of novel compounds like 2-{[(3-fluoro-4-methylphenyl)imino]methyl}phenol are driven by the need for more effective and targeted therapies. The compound's architecture suggests possible applications in modulating enzyme activity and receptor binding, which are key mechanisms in many diseases. For instance, its structural motif could be exploited to develop inhibitors or agonists for enzymes involved in metabolic disorders or signaling pathways implicated in neurodegenerative diseases.
Current research trends indicate that multifunctional compounds—those capable of interacting with multiple biological targets—hold promise for treating complex diseases. The dual nature of 2-{[(3-fluoro-4-methylphenyl)imino]methyl}phenol, with its ability to engage both hydrophobic and polar interactions, aligns well with this trend. Such properties make it an attractive scaffold for designing molecules that can simultaneously modulate several disease-related pathways.
The fluorine atom at the 3-position of the benzene ring is particularly significant, as it has been shown to enhance binding affinity and reduce metabolic degradation. This phenomenon is well-documented in literature and has been leveraged in the development of numerous FDA-approved drugs. The combination of fluorine with a methyl group at the 4-position further fine-tunes the electronic properties of the aromatic system, influencing its reactivity and interaction with biological targets.
The imino group serves as a critical feature for hydrogen bonding interactions, which are essential for stabilizing protein-ligand complexes. In drug design, imines can act as hydrogen bond donors or acceptors, depending on their environment within the molecule. This flexibility makes them valuable for creating specific interactions with biological macromolecules. In 2-{[(3-fluoro-4-methylphenyl)imino]methyl}phenol, the imine is strategically positioned to interact with nucleophilic residues on enzymes or receptors, potentially leading to high-affinity binding.
Structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in understanding how small molecules interact with biological targets at an atomic level. These methodologies have revealed that subtle modifications in molecular structure can significantly alter binding affinity and selectivity. The compound's design reflects an understanding of these principles, incorporating features known to enhance target engagement.
The pharmaceutical industry continues to invest heavily in developing novel heterocyclic compounds due to their diverse biological activities and synthetic accessibility. The scaffold presented by 2-{[(3-fluoro-4-methylphenyl)imino]methyl}phenol exemplifies this trend, combining elements that have demonstrated utility across multiple therapeutic areas. Its potential applications span from oncology to inflammation management, underscoring its versatility as a lead compound.
In conclusion, 303769-10-0 represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features—particularly the 3-fluoro-4-methylphenyl substituent and the imino linkage—position it as a valuable scaffold for developing novel therapeutics. As research progresses, additional insights into its biological activity and potential therapeutic applications will continue to emerge, reinforcing its significance in drug discovery efforts.
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